

Technical Guide: 3-(1,3-Oxazol-5-yl)aniline

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Compound of Interest

Compound Name: 3-(1,3-Oxazol-5-yl)aniline

Cat. No.: B119962

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CAS Number: 157837-31-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1,3-oxazol-5-yl)aniline**, a heterocyclic amine with significant potential in industrial and medicinal chemistry. This document outlines its chemical identity, synthesis, and known applications, with a focus on its role as a corrosion inhibitor. It also explores the potential biological activities of the broader oxazole class of compounds.

Chemical Identity and Physicochemical Properties

3-(1,3-Oxazol-5-yl)aniline is an aromatic compound featuring a central aniline ring substituted at the meta-position with a 5-membered oxazole heterocycle.

Table 1: Physicochemical Properties of **3-(1,3-Oxazol-5-yl)aniline**

Property	Value	Reference
CAS Number	157837-31-5	
Molecular Formula	C ₉ H ₈ N ₂ O	
Molecular Weight	160.18 g/mol	
Appearance	Not specified (likely solid)	
Purity	Reagent Grade	
Family	Heterocyclic Building Blocks	

Synthesis

A specific, peer-reviewed synthesis protocol for **3-(1,3-oxazol-5-yl)aniline** is not readily available in the published literature. However, a highly plausible and established method for the synthesis of 5-substituted oxazoles is the Van Leusen Oxazole Synthesis. This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring. The following section details a representative experimental protocol adapted from general Van Leusen reaction procedures for the synthesis of **3-(1,3-oxazol-5-yl)aniline** from 3-aminobenzaldehyde.

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the reaction of 3-aminobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield **3-(1,3-oxazol-5-yl)aniline**.

Materials:

- 3-Aminobenzaldehyde
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)
- Methanol (MeOH) or Tetrahydrofuran (THF)

- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in methanol or THF (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TosMIC (1.0-1.2 eq).
- Base Addition: Add potassium carbonate (2.0-3.0 eq) to the mixture. The use of a stronger base like potassium tert-butoxide in an aprotic solvent like THF at low temperatures may also be effective.
- Reaction: Heat the reaction mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Extraction: Partition the residue between dichloromethane (or ethyl acetate) and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure **3-(1,3-**

oxazol-5-yl)aniline.

Industrial Application: Corrosion Inhibition

A significant application of **3-(1,3-oxazol-5-yl)aniline** (referred to as 3-OYA in the study) is as a highly efficient corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid (HCl) solution[1].

Quantitative Data: Inhibition Efficiency

The corrosion inhibition performance of 3-OYA was evaluated using various techniques, demonstrating a strong dependence on both concentration and temperature[1].

Table 2: Corrosion Inhibition Efficiency of 3-OYA on Mild Steel in 1 M HCl

Concentration (mM)	Temperature (°C)	Inhibition Efficiency (%)
0.05	Not specified	93.5[1]
0.1	30	85.2
0.2	30	88.9
0.3	30	90.1
0.4	30	91.5
0.5	30	93.5
0.5	40	88.7
0.5	50	82.3
0.5	60	75.1

Data extracted from a study by R. El-Haddad et al. (2023).[1]

The data indicates that inhibition efficiency increases with inhibitor concentration but decreases with rising temperature[1]. The adsorption of the inhibitor on the steel surface follows the Langmuir adsorption isotherm, suggesting a monolayer formation. The calculated Gibbs free

energy of adsorption ($\Delta G^\circ_{\text{aos}}$) indicates a mixed mechanism involving both physisorption and chemisorption[1].

Experimental Protocols: Corrosion Studies

The following protocols are based on the methodologies described for evaluating 3-OYA as a corrosion inhibitor[1].

3.2.1 Weight-Loss Method

- Specimen Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with emery papers of decreasing grit size, wash with distilled water and acetone, and dry.
- Immersion: Weigh the prepared coupons accurately. Immerse them in 1 M HCl solution without and with various concentrations of 3-OYA.
- Incubation: Maintain the solutions at a constant temperature (e.g., 30 °C) for a specified immersion period (e.g., 24 hours).
- Analysis: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and re-weigh.
- Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.

3.2.2 Electrochemical Measurements (Potentiodynamic Polarization & EIS)

- Electrochemical Cell: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached.
- Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra over a frequency range (e.g., 100 kHz to 10 mHz) by applying a small amplitude AC signal (e.g., 10 mV) at the OCP.

- Potentiodynamic Polarization: After EIS, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
- Data Analysis: Analyze the polarization curves to determine corrosion potential (E_{corr}), corrosion current density (i_{corr}), and Tafel slopes. Analyze the EIS data using equivalent circuit models to determine parameters like charge transfer resistance (R_{ct}) and double-layer capacitance (C_{dl}).

Potential Biological Activities

While specific biological data for **3-(1,3-oxazol-5-yl)aniline** is limited, the 1,3-oxazole scaffold is a known pharmacophore present in numerous biologically active compounds. This suggests potential avenues for research into its medicinal properties.

Anticancer Activity

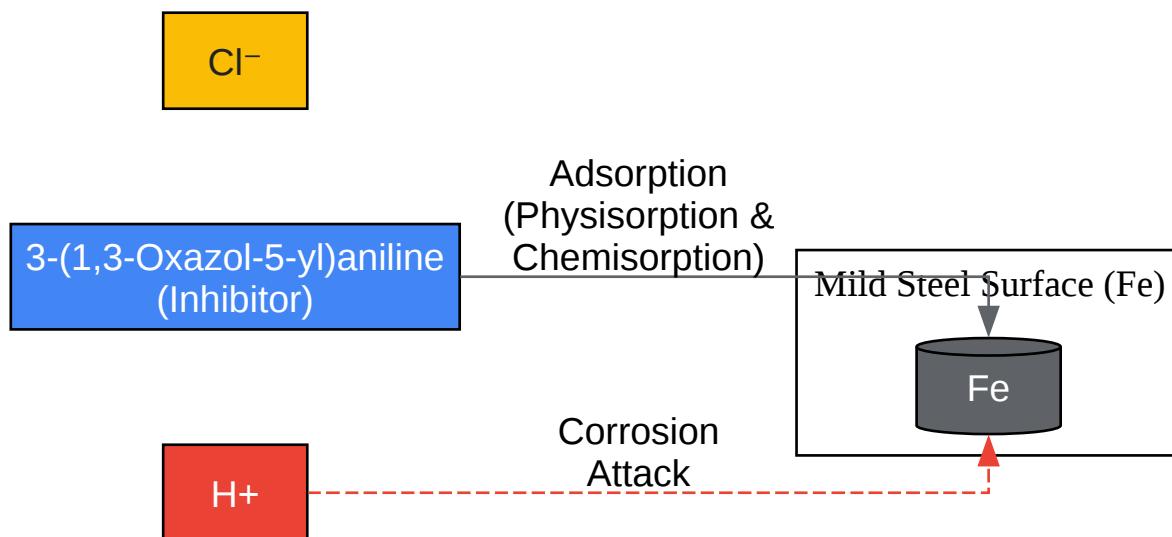
Many 1,3-oxazole derivatives have been reported to possess potent anticancer properties, acting through various mechanisms. One notable mechanism for a class of 1,3-oxazole sulfonamides is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The oxazole ring is a core component of several natural and synthetic compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.

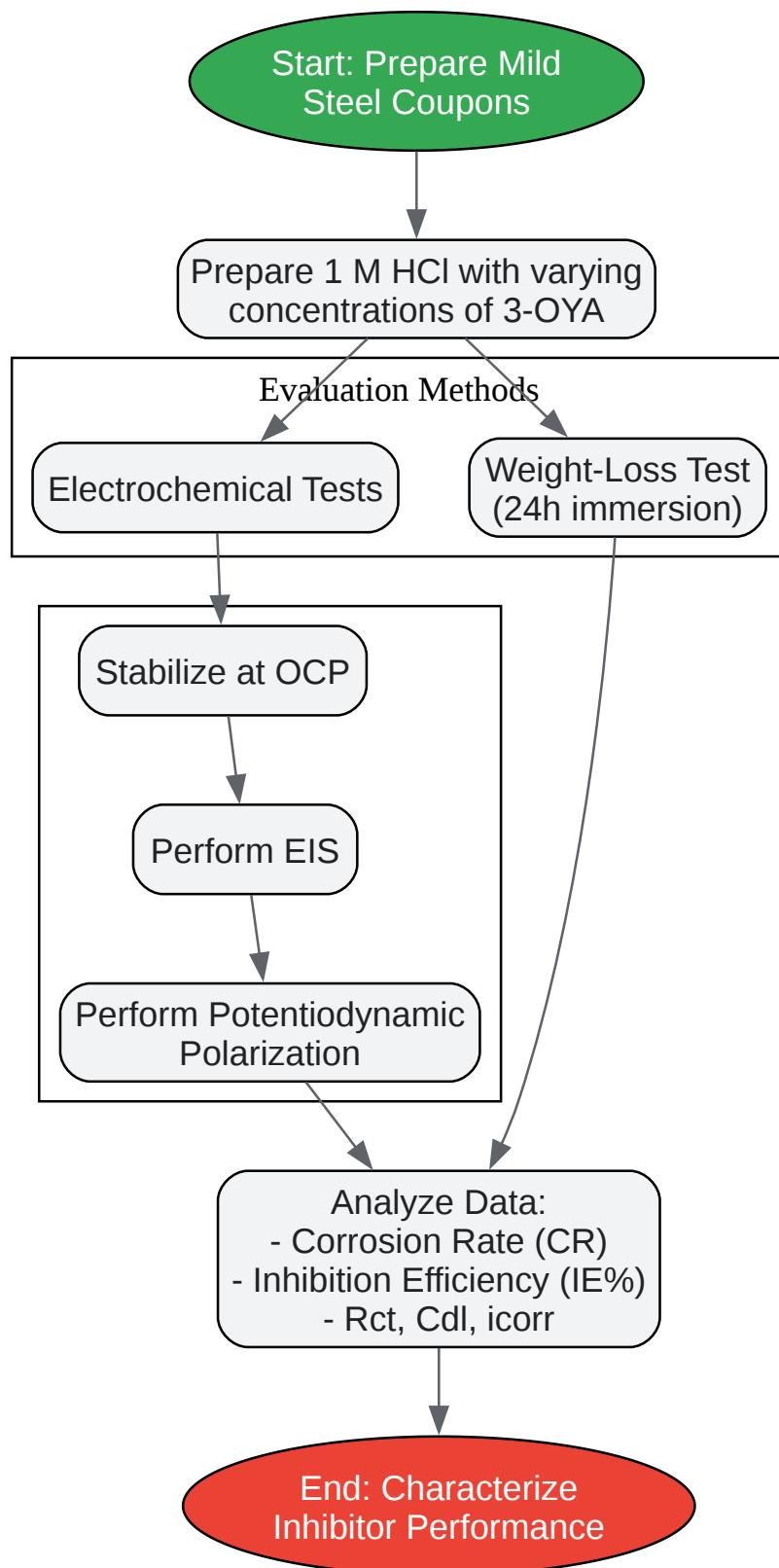
Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to the application and potential mechanism of action of **3-(1,3-oxazol-5-yl)aniline**.



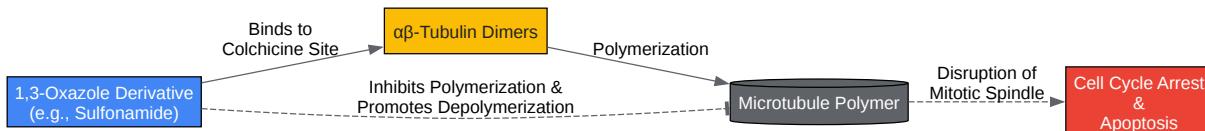
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Caption: Proposed mechanism of corrosion inhibition by **3-(1,3-Oxazol-5-yl)aniline**.



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Caption: Experimental workflow for evaluating corrosion inhibitor performance.

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Caption: General mechanism of tubulin polymerization inhibition by some oxazole compounds.

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References

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]
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